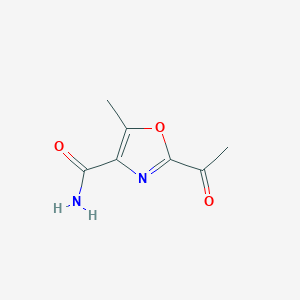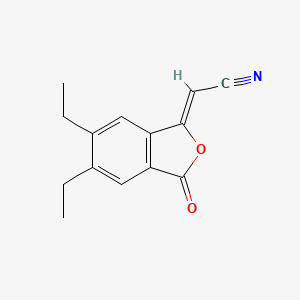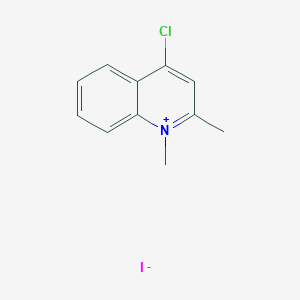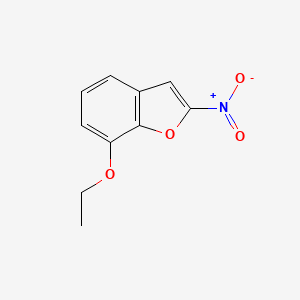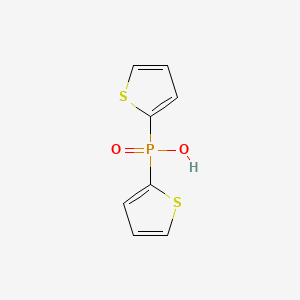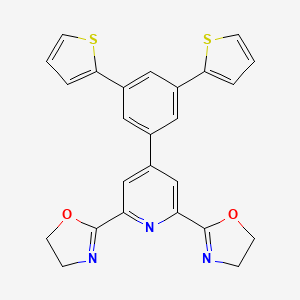
2,2'-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is a complex organic compound that features a combination of thiophene, pyridine, and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di(thiophen-2-yl)benzaldehyde with 2,6-diaminopyridine to form the core pyridine structure. This is followed by cyclization with dihydrooxazole derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or iodine (I₂) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and is used in similar synthetic applications.
4,5-Dihydrooxazole: A core structure in the compound, used in various organic syntheses.
Uniqueness
2,2’-(4-(3,5-Di(thiophen-2-yl)phenyl)pyridine-2,6-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of thiophene, pyridine, and oxazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in material science and medicinal chemistry .
特性
分子式 |
C25H19N3O2S2 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-(3,5-dithiophen-2-ylphenyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2S2/c1-3-22(31-9-1)18-11-16(12-19(13-18)23-4-2-10-32-23)17-14-20(24-26-5-7-29-24)28-21(15-17)25-27-6-8-30-25/h1-4,9-15H,5-8H2 |
InChIキー |
KDLZRYVVLPRUDL-UHFFFAOYSA-N |
正規SMILES |
C1COC(=N1)C2=CC(=CC(=N2)C3=NCCO3)C4=CC(=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



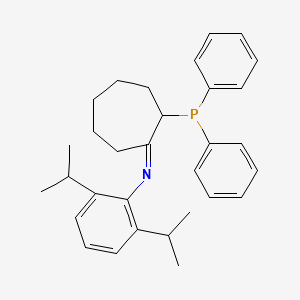

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
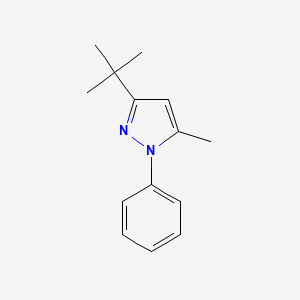
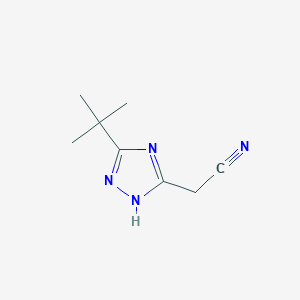
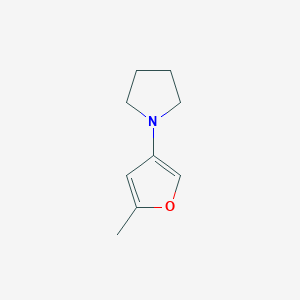
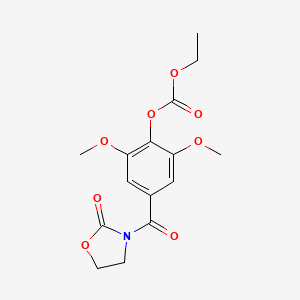
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
